molecular formula C11H20N2O2 B2714962 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide CAS No. 1390419-86-9

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide

Cat. No.: B2714962
CAS No.: 1390419-86-9
M. Wt: 212.293
InChI Key: KRNCYLZKUVJIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide (CAS 1390419-86-9) is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . Its structure features a pyrrolidin-2-one (2-pyrrolidone) core, a privileged scaffold in medicinal chemistry known for its significant neurological activity. This compound is part of a class of 2-oxo-1-pyrrolidine derivatives that have been extensively investigated for their potential in treating central nervous system disorders . The primary research value of this compound lies in the exploration of its potential neuropharmacological properties. Structurally, it shares a close relationship with well-established nootropic and antiepileptic drugs such as levetiracetam and brivaracetam, which are known to modulate the synaptic vesicle glycoprotein 2A (SV2A) . This mechanism is distinct from that of other neurological agents and is crucial for regulating neurotransmitter release. Consequently, this compound serves as a valuable chemical tool for researchers studying epilepsy, convulsions, neuropathic pain, and migraine . Its applications extend to various preclinical research areas, including the synthesis of more complex chemical entities, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a reference standard in analytical chemistry using techniques like NMR and mass spectrometry . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-8(5-2)11(15)12-9-6-10(14)13(3)7-9/h8-9H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNCYLZKUVJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CC(=O)N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethylbutanoyl chloride+1-methyl-5-oxopyrrolidineEt3NThis compound\text{2-ethylbutanoyl chloride} + \text{1-methyl-5-oxopyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} 2-ethylbutanoyl chloride+1-methyl-5-oxopyrrolidineEt3​N​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-Aminothiazole-Based PDE5 Inhibitors ()

Compounds such as 3-oxo-N-(thiazol-2-yl)butanamide share an amide linkage but differ in heterocyclic substituents. The thiazole ring in these analogs facilitates π-π stacking with PDE5’s hydrophobic pockets, whereas the pyrrolidinone in the target compound may prioritize hydrogen bonding via its carbonyl group. Key differences include:

  • Heterocyclic Core: Thiazole (aromatic, planar) vs. pyrrolidinone (non-aromatic, puckered).
  • Substituents: The target’s 1-methyl group on pyrrolidinone may reduce steric hindrance compared to bulky sulfonamide groups in analogs.
  • Activity: Thiazole-based compounds achieve 100% PDE5 inhibition , but the target’s lack of aromaticity may shift selectivity toward non-PDE5 targets.

Table 1: Structural Comparison with Thiazole Analogs

Feature Target Compound 3-oxo-N-(thiazol-2-yl)butanamide Analogs
Core Structure 5-oxopyrrolidinone Thiazole
Key Functional Groups Lactam, 2-ethylbutanamide Thiazole, straight-chain butanamide
Biological Target Undefined (kinase candidates) PDE5 inhibitors

Comparison with Sulfamoyl Phenyl Pyrrolidinone Derivatives ()

Compounds like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) feature sulfonamide-linked phenyl groups and tetrahydrofuran-derived lactams. Contrasts include:

  • Amide Chain : The target’s 2-ethylbutanamide introduces branching, enhancing lipophilicity (calculated logP ~2.5) compared to linear butyramide (logP ~1.8).
  • Substituent Position: The target’s methyl group at the pyrrolidinone 1-position may improve metabolic stability over sulfamoyl phenyl groups, which are prone to enzymatic cleavage.
  • Synthesis Yields : Target compound analogs in show yields of 45–51% , comparable to typical amidation reactions.

Table 2: Physicochemical Properties of Lactam-Based Analogs

Compound Yield (%) m.p. (°C) [α]D (c, solvent)
Target Compound N/A N/A N/A
5a (Butyramide) 51.0 180–182 +4.5° (0.10, MeOH)
5b (Pentanamide) 45.4 174–176 +5.7° (0.08, MeOH)
5c (Hexanamide) 48.3 142–143 +6.4° (0.10, MeOH)

Comparison with Kinase-Targeting Indolinone Derivatives ()

2-ethyl-N-(2-oxoindolin-5-yl)butanamide (61) shares the 2-ethylbutanamide group but replaces pyrrolidinone with an indolinone core. Key distinctions:

  • Aromaticity: Indolinone’s fused benzene ring enables π-π interactions with kinase ATP pockets, whereas pyrrolidinone relies on dipole interactions.
  • Solubility: The target’s pyrrolidinone may improve aqueous solubility (clogP ~1.2) compared to indolinone (clogP ~2.1).
  • Synthetic Routes: Both compounds likely employ acyl chloride-amine coupling, but stereochemical complexity in analogs (e.g., compound o) highlights challenges in pyrrolidinone functionalization .

Comparison with Tetrahydropyrimidinyl Amides ()

Complex analogs like (S)-N-[(2R,4S,5S)-5-[...]-yl]butanamide (o) feature tetrahydropyrimidinyl groups. Differences include:

  • Ring Size: Pyrrolidinone (5-membered) vs. tetrahydropyrimidinone (6-membered), affecting puckering amplitudes and conformational flexibility .
  • Bioactivity: Tetrahydropyrimidinyl groups in compounds target proteolytic enzymes, whereas the pyrrolidinone’s smaller ring may favor compact binding sites.

Biological Activity

2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide is a synthetic compound with potential applications in various biological fields, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of amides and features a pyrrolidinone ring, which contributes to its biological properties. The structural formula can be represented as follows:

C12H19N2O\text{C}_{12}\text{H}_{19}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various Gram-positive bacteria and fungi, demonstrating potential as a novel antimicrobial agent. The compound's effectiveness is particularly noteworthy against multidrug-resistant strains, which are a major public health challenge .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Acinetobacter baumannii16 µg/mL
Klebsiella pneumoniae4 µg/mL
Candida auris32 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in vitro. Studies have reported its effectiveness against various cancer cell lines, including A549 human lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, suggesting potential for therapeutic development in oncology .

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)25

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Resistance : A recent study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. Results indicated significant inhibition compared to standard antibiotics, highlighting its potential as a treatment option for resistant infections .
  • Anticancer Efficacy : In vitro experiments conducted on A549 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at lower concentrations.

Future Research Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents are critical for advancing its clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-ethyl-N-(1-methyl-5-oxopyrrolidin-3-yl)butanamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling 2-ethylbutanoyl chloride with a 1-methyl-5-oxopyrrolidin-3-amine precursor under controlled conditions. Solvent choice (e.g., ethanol or dichloromethane), temperature (0–5°C to minimize side reactions), and catalysts (e.g., piperidine for Knoevenagel condensations) are critical for yield optimization .
  • Validation : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization ensures >95% purity, confirmed by NMR and HRMS .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software is the gold standard for confirming bond lengths, angles, and stereochemistry .
  • Spectroscopy : Use 1H^1H-NMR to verify substituent positions and 13C^{13}C-NMR to confirm carbonyl groups. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidinone ring be performed to assess its impact on bioactivity?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity using SXRD data. Calculate puckering amplitude (qq) and phase angle (θ\theta) to correlate with steric effects or hydrogen-bonding potential .
  • Case Study : Compare puckering in analogs (e.g., 3-oxo-pyrrolidine derivatives) to identify structural motifs influencing target binding .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Data Triangulation :

  • In vitro : Use dose-response curves (IC50_{50}) and selectivity assays (e.g., kinase profiling for TLK2 inhibitors) .
  • In vivo : Adjust for pharmacokinetic factors (e.g., metabolic stability via microsomal assays).
    • Statistical Rigor : Apply multivariate analysis to distinguish assay-specific artifacts from true efficacy differences .

Q. How are synthetic routes optimized to address low yields in scale-up processes?

  • Process Chemistry :

  • Stepwise Optimization : Screen solvents (polar aprotic vs. protic), catalysts (e.g., Pd for coupling reactions), and temperature gradients.
  • Byproduct Mitigation : Use quenching agents (e.g., aqueous NaHCO3_3) to neutralize excess acyl chloride .
    • Case Study : Analogous compounds (e.g., N-(2-oxoindolin-5-yl)butyramide) achieved 80% yield via iterative solvent/catalyst adjustments .

Methodological Challenges & Solutions

Q. How can structural validation errors in crystallographic data be minimized?

  • Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry and R1/wR2 convergence in SHELXL refinement. Cross-validate with Hirshfeld surface analysis for hydrogen-bonding consistency .
  • Common Pitfalls : Over-interpretation of low-resolution data; always report Flack parameters for chiral centers .

Q. What computational methods predict the compound’s solubility and membrane permeability?

  • QSAR Modeling : Employ Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP, logS, and Caco-2 permeability. Validate with experimental shake-flask solubility tests .
  • Case Study : Pyridine-containing analogs showed improved solubility via introduction of polar substituents (e.g., trifluoromethyl groups) .

Data Interpretation & Reporting Standards

Q. How should researchers report conflicting bioactivity data in publications?

  • Transparency : Disclose assay conditions (e.g., ATP concentrations in kinase assays) and statistical methods (e.g., p-values with Bonferroni correction).
  • Contextualization : Compare with structurally related compounds (e.g., TLK2 inhibitors in ) to hypothesize structure-activity relationships (SAR) .

Q. What criteria define a robust SAR study for this compound?

  • Minimum Requirements :

  • ≥3 analogs with systematic substituent variations (e.g., alkyl chain length, heterocyclic replacements).
  • Dose-dependent activity trends across ≥2 assay types (e.g., enzymatic vs. cellular).
    • Advanced Analysis : Use Free-Wilson or Hansch analysis to quantify substituent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.